molecular formula C16H16FNO2 B267224 2-fluoro-N-(3-propoxyphenyl)benzamide

2-fluoro-N-(3-propoxyphenyl)benzamide

Cat. No.: B267224
M. Wt: 273.3 g/mol
InChI Key: NLZGTYRZVYITBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(3-propoxyphenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the ortho position of the benzoyl ring and a 3-propoxyphenyl group attached to the amide nitrogen.

The fluorine atom at the ortho position may influence electronic properties and intermolecular interactions, as seen in related fluorinated benzamides ().

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-fluoro-N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16FNO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

NLZGTYRZVYITBB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation and Crystal Packing

  • 2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide () :
    The thiazole ring introduces a planar heterocyclic system, creating a dihedral angle of 10.14° with the benzamide moiety. This contrasts with the 3-propoxyphenyl group in the target compound, which may adopt a more flexible conformation due to the propoxy chain. Crystal packing in the thiazole analog involves N–H···N hydrogen bonds and C–H···O interactions, forming dimers and chains along the [001] direction . In contrast, 2-fluoro-N-(4-methoxyphenyl)benzamide exhibits a syn arrangement of the N–H bond relative to the fluorine substituent, unlike the antiperpendicular orientation in chlorophenyl analogs ().

  • 2-Fluoro-N-(4-Methoxyphenyl)Benzamide () :
    The methoxy group at the para position results in distinct hydrogen-bonding patterns compared to the 3-propoxy substituent. The syn conformation of the N–H bond relative to the fluorine atom may alter solubility and crystallinity.

Table 1: Structural Comparisons of Fluorinated Benzamides
Compound Substituent Position Key Structural Features Hydrogen Bonding Patterns Reference
2-Fluoro-N-(3-propoxyphenyl)benzamide 3-propoxy Flexible propoxy chain, anti-F/N–H arrangement* Not reported
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 1,3-thiazol-2-yl Planar heterocycle, 10.14° dihedral angle N–H···N, C–H···O dimers
2-Fluoro-N-(4-methoxyphenyl)benzamide 4-methoxy Syn N–H/F arrangement Likely C–H···O/F interactions

*Inferred from .

Halogen Substitution Effects

  • Fluorine vs. For example, 2-chloro-N-(4-methoxyphenyl)benzamide exhibits different crystal packing due to the larger van der Waals radius of chlorine . The 3-propoxy group’s electron-donating effects may further modulate electronic properties compared to halogenated analogs.
  • Nitro-Thiazole Derivatives (): Nitazoxanide, a nitro-thiazole benzamide, demonstrates broad antiparasitic activity. The nitro group increases redox reactivity, which may limit its use compared to fluorine-substituted analogs in non-infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.